3-Nitrobenzoyl isothiocyanate
Description
Overview of Acyl Isothiocyanate Reactivity and Significance in Organic Synthesis
The reactivity of acyl isothiocyanates is dominated by the electrophilic nature of two key carbon atoms: the carbonyl carbon and the central carbon of the isothiocyanate group. jst.go.jp This dual electrophilicity allows them to react with a wide variety of nucleophiles, leading to the formation of diverse molecular structures. The presence of the electron-withdrawing acyl group enhances the reactivity of the isothiocyanate moiety compared to their alkyl or aryl counterparts. jst.go.jp
Nucleophilic attack can occur at either electrophilic center, depending on the nature of the nucleophile and the reaction conditions. For instance, amines, alcohols, and thiols readily add to the isothiocyanate carbon to form N-acylthioureas, N-acylthionocarbamates, and N-acyldithiocarbamates, respectively. These adducts can then undergo subsequent intramolecular cyclization reactions, providing a powerful tool for the construction of five- and six-membered heterocyclic rings such as thiazoles, thiadiazoles, and triazoles. jst.go.jpresearchgate.net The significance of acyl isothiocyanates in organic synthesis lies in their ability to serve as versatile precursors for these heterocyclic systems, many of which are scaffolds for biologically active molecules. jst.go.jp
Historical Context and Evolution of Research on Nitroaromatic Isothiocyanates
The synthesis of aromatic isothiocyanates has been a subject of study for over a century. Early methods often involved the reaction of an aromatic amine with thiophosgene (B130339) or the decomposition of dithiocarbamate (B8719985) salts. nih.gov The introduction of a nitro group onto the aromatic ring, creating nitroaromatic isothiocyanates, added another dimension to their chemistry. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the isothiocyanate functionality, making the carbon atom of the NCS group more electrophilic. rsc.org
Historically, research into nitroaromatic compounds was driven by their use in the synthesis of dyes, explosives, and pharmaceuticals. nih.govscielo.br The synthesis of nitroaromatic isothiocyanates was often achieved by reacting the corresponding nitro-substituted benzoyl chloride with a thiocyanate (B1210189) salt, a method that continues to be relevant today. mohe.gov.my Early investigations into the reactions of these compounds likely focused on their utility in creating new dye structures and other industrially relevant chemicals. Over time, the focus has shifted towards their application in medicinal chemistry and the synthesis of complex heterocyclic systems, driven by the quest for new therapeutic agents. scielo.brcore.ac.uk The first naturally occurring aromatic isothiocyanates were discovered much later, highlighting the synthetic origins of the early research in this area. rsc.orgrsc.org
Specific Focus and Research Landscape of 3-Nitrobenzoyl Isothiocyanate
The research landscape of this compound is primarily centered on its role as a reactive intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity. Its synthesis is typically achieved through the reaction of 3-nitrobenzoyl chloride with a thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate. mohe.gov.mychemicalbook.com
Investigations into this compound have explored its reactions with various nucleophiles. For example, its condensation with aminophenols has been used to synthesize N-(3-hydroxyphenyl)-N'-(3-nitrobenzoyl)thiourea, a precursor to other derivatives. researchgate.net Furthermore, its reaction with N-methylindole has been shown to produce a condensation product that can be cyclized to form 5-fluoro-8-nitro-1,3-benzothiazin-4-ones, indicating its utility in constructing fused ring systems. researchgate.net A notable area of research involves the investigation of thiourea (B124793) derivatives of this compound as potential inhibitors of HIV-1 protease, with the 3-nitro derivative showing significant inhibitory activity in one study. core.ac.uk
While a comprehensive body of literature dedicated solely to this compound is not extensive, its chemistry is often explored within the broader context of acyl isothiocyanate and nitroaromatic compound research. The available data points to its utility as a versatile building block in synthetic and medicinal chemistry.
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound and its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₃S | beilstein-journals.org |
| Molecular Weight | 208.19 g/mol | beilstein-journals.org |
| CAS Number | 78225-78-2 | beilstein-journals.org |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available |
Table 2: Spectroscopic Data for a Derivative of this compound: N-(3-nitrobenzoyl)-N'-(pyrrolidin-1-yl)thiourea
| Spectroscopic Technique | Observed Peaks/Signals | Source |
| FT-IR (KBr pellet, cm⁻¹) | ν(NH) 3150.31, ν(C=O) 1681.50, ν(C=S) 715.48 | mohe.gov.my |
| ¹H NMR | Not available | |
| ¹³C NMR | Not available | |
| Mass Spectrometry | Not available |
Table 3: Synthetic Reactions Involving Nitrobenzoyl Isothiocyanates
| Reactants | Product | Reaction Type | Source |
| 3-Nitrobenzoyl chloride, Potassium thiocyanate, PEG-400 | This compound | Isothiocyanate synthesis | chemicalbook.com |
| 2,6-difluoro-3-nitrobenzoyl isothiocyanate, N-methylindole | Condensation product for 1,3-benzothiazin-4-ones | Heterocycle synthesis | researchgate.net |
| p-Nitrobenzoyl isothiocyanate, Alkyl azides | 1,2,4-dithiazolidines and 1,2,4-thiadiazoles | Heterocycle synthesis | researchgate.net |
| m-Nitrobenzoyl chloride, Ammonium thiocyanate, Pyrrolidine | N-(3-nitrobenzoyl)-N'-(pyrrolidin-1-yl)thiourea | Thiourea formation | mohe.gov.my |
Compound Names Mentioned in this Article
1,2,4-dithiazolidines
1,2,4-thiadiazoles
1,3-benzothiazin-4-ones
2,6-difluoro-3-nitrobenzoyl isothiocyanate
3-nitrobenzoyl chloride
this compound
5-fluoro-8-nitro-1,3-benzothiazin-4-ones
Acyl isothiocyanates
Alkyl isothiocyanates
Ammonium thiocyanate
Aryl isothiocyanates
N-(3-hydroxyphenyl)-N'-(3-nitrobenzoyl)thiourea
N-(3-nitrobenzoyl)-N'-(pyrrolidin-1-yl)thiourea
N-acylthionocarbamates
N-acyldithiocarbamates
N-acylthioureas
N-methylindole
Nitroaromatic isothiocyanates
p-Nitrobenzoyl isothiocyanate
Potassium thiocyanate
Thiadiazoles
Thiazoles
Thiophosgene
Triazoles
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitrobenzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-2-1-3-7(4-6)10(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIGGCBDZBMLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228902 | |
| Record name | 3-Nitrobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78225-78-2 | |
| Record name | 3-Nitrobenzoyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078225782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78225-78-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Nitrobenzoyl Isothiocyanate
Conventional Synthetic Approaches
Conventional methods for synthesizing acyl isothiocyanates, including the 3-nitrobenzoyl derivative, have traditionally relied on the use of reactive acyl chlorides as starting materials. This established route is valued for its reliability and straightforward execution.
The most common conventional route involves the reaction of 3-nitrobenzoyl chloride with a thiocyanate (B1210189) salt. This nucleophilic substitution reaction effectively replaces the chloride with the isothiocyanate group. The precursor, 3-nitrobenzoyl chloride, is typically prepared from 3-nitrobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride or phosphorus pentachloride orgsyn.orggoogle.com.
The general reaction involves dissolving the 3-nitrobenzoyl chloride in a suitable solvent and treating it with a source of thiocyanate ions, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) google.comchemicalbook.com. The reaction proceeds, often exothermally, to form 3-nitrobenzoyl isothiocyanate and a salt byproduct (e.g., ammonium chloride) google.com.
Table 1: Reagents in Thiocyanation of 3-Nitrobenzoyl Chloride
| Role | Compound |
| Starting Material | 3-Nitrobenzoyl Chloride |
| Thiocyanate Source | Ammonium Thiocyanate or Potassium Thiocyanate |
| Typical Solvent | Acetone (B3395972), Dichloromethane |
| Catalyst (Optional) | PEG-400 |
The efficiency of the thiocyanation of 3-nitrobenzoyl chloride can be influenced by several factors, including solvent choice, temperature, and the use of catalysts. Acetone is a commonly employed solvent due to its ability to dissolve both the acyl chloride and the thiocyanate salt google.com. The reaction is often initiated at room temperature and may be stirred for several hours to ensure completion chemicalbook.com.
To enhance the reaction rate and yield, phase-transfer catalysts like PEG-400 can be utilized. These catalysts facilitate the transfer of the thiocyanate ion from the solid or aqueous phase to the organic phase where the 3-nitrobenzoyl chloride is dissolved, thereby accelerating the reaction chemicalbook.com. The reaction mixture is typically stirred for a couple of hours at room temperature when a catalyst is employed chemicalbook.com.
The synthesis of aroyl isothiocyanates from their corresponding chlorides is generally a high-yielding process google.com. After the reaction is complete, the byproduct, typically a salt like ammonium chloride, is insoluble in the acetone or dichloromethane solvent and can be easily removed by filtration. The this compound product is then isolated from the filtrate by evaporating the solvent under reduced pressure chemicalbook.com.
The purity of the resulting isothiocyanate is often high enough for subsequent use without extensive purification. However, if necessary, purification can be achieved through methods like distillation or column chromatography chemicalbook.comepo.org. The yield for analogous aroyl isothiocyanates prepared via this method is reported to be high google.com.
Direct Synthesis from 3-Nitrobenzoic Acid
More recent synthetic advancements have focused on methods that avoid the use of acyl chlorides, which can be moisture-sensitive and toxic. A notable direct method involves the one-pot conversion of carboxylic acids to their corresponding acyl isothiocyanates.
A mild and efficient one-step synthesis of aroyl isothiocyanates from carboxylic acids has been developed using a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (TPP) researchgate.netsrce.hrresearchgate.net. This method allows for the direct conversion of 3-nitrobenzoic acid to this compound at room temperature.
The reaction is performed by treating the carboxylic acid with TCCA, TPP, and a thiocyanate salt (KSCN or NH₄SCN) in a suitable solvent like toluene researchgate.net. The presence of an electron-withdrawing group, such as the nitro group on the aromatic ring of 3-nitrobenzoic acid, accelerates the reaction researchgate.net. Optimized conditions often involve specific molar ratios of the reagents to maximize yield and minimize reaction time researchgate.net. For benzoic acid, a molar ratio of TPP/TCCA/RCO₂H/KSCN of 1/0.3/0.8/2 in toluene was found to be effective, leading to high yields of the corresponding acyl isothiocyanate researchgate.net.
Table 2: Optimized Reaction Data for Carboxylic Acid to Acyl Isothiocyanate Conversion
| Carboxylic Acid | Time (min) | Yield (%) |
| 4-Nitrobenzoic acid | 20 | 95 |
| 3-Nitrobenzoic acid | 20 | 94 |
| 2-Nitrobenzoic acid | 25 | 92 |
| Benzoic acid | 40 | 90 |
| 4-Methylbenzoic acid | 50 | 88 |
| 4-Methoxybenzoic acid | 60 | 85 |
| Source: Data extracted from a study on the direct synthesis of acyl isothiocyanates using the TCCA/TPP system, demonstrating the effect of substituents on reaction time and yield researchgate.net. |
The proposed mechanism for the conversion using the TCCA/TPP system involves several steps researchgate.net. Initially, triphenylphosphine (TPP) attacks a halogen on trichloroisocyanuric acid (TCCA) to form a halogen–phosphonium salt intermediate. This intermediate then reacts with the carboxylic acid (3-nitrobenzoic acid) to form a second intermediate (II in Scheme 2 of the source) and triazinetriol researchgate.net. The formation of this second intermediate is considered the rate-determining step of the reaction. Finally, this activated carboxylic acid derivative rapidly reacts with the thiocyanate salt, leading to the formation of triphenylphosphine oxide and the desired this compound researchgate.net.
Emerging and Green Synthetic Protocols
Traditional methods for the synthesis of isothiocyanates often involve hazardous reagents and volatile organic solvents, prompting a shift towards more environmentally conscious approaches. The focus of modern synthetic chemistry is to develop protocols that are not only efficient in terms of yield but also minimize environmental impact.
Exploration of Solvent-Free or Environmentally Benign Conditions
A significant stride in green chemistry is the move towards solvent-free reactions or the use of environmentally benign solvents. For the synthesis of aroyl isothiocyanates, including this compound, solvent-free conditions, often facilitated by microwave irradiation, have shown considerable promise. These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures.
One notable approach involves the reaction of 3-nitrobenzoyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, under solvent-free conditions. The use of a phase-transfer catalyst can further enhance the reaction rate and efficiency in a solid-liquid system.
Alternatively, the replacement of conventional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is being actively explored. For instance, the synthesis of isothiocyanates from primary amines and carbon disulfide has been successfully demonstrated in water, offering a significantly safer and more sustainable option. While direct application to this compound from 3-nitrobenzamide would require further research, this points to a promising avenue for greener synthesis.
Catalytic Approaches for Enhanced Efficiency
Catalytic methods offer a powerful tool for enhancing the efficiency and sustainability of chemical processes. By using catalysts, reactions can often be carried out under milder conditions with higher selectivity and atom economy.
In the context of this compound synthesis, catalytic approaches can be applied to the key bond-forming reactions. For instance, the conversion of 3-nitrobenzoyl chloride with a thiocyanate salt can be accelerated by phase-transfer catalysts. These catalysts facilitate the transfer of the thiocyanate anion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.
Furthermore, research into novel catalytic systems, including the use of transition metal catalysts or organocatalysts, is an active area of investigation for the synthesis of various isothiocyanates. These catalysts could potentially enable more direct and efficient routes, for example, from 3-nitrobenzoic acid, thus avoiding the need for the prior synthesis of the more reactive acid chloride.
Comparative Analysis of Synthetic Routes
A thorough evaluation of different synthetic routes is crucial for selecting the most sustainable and economically viable process for the production of this compound. This analysis involves assessing key green chemistry metrics and considering the practical aspects of scalability.
Assessment of Atom Economy and Sustainability Metrics
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comrsc.org A higher atom economy signifies a more efficient process with less waste generation.
For the synthesis of this compound from 3-nitrobenzoyl chloride and potassium thiocyanate, the theoretical atom economy can be calculated as follows:
Reaction: C₇H₄ClNO₃ + KSCN → C₈H₄N₂O₃S + KCl
| Compound | Molecular Weight ( g/mol ) |
| This compound (Product) | 208.19 |
| 3-Nitrobenzoyl chloride (Reactant) | 185.56 |
| Potassium thiocyanate (Reactant) | 97.18 |
| Potassium chloride (Byproduct) | 74.55 |
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (208.19 / (185.56 + 97.18)) x 100 ≈ 73.6%
This calculation highlights that even with a 100% yield, a significant portion of the reactant atoms ends up as a byproduct (potassium chloride).
Another important sustainability metric is the E-factor (Environmental Factor) , which is the ratio of the mass of waste to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. For the above reaction, assuming a quantitative yield, the E-factor would be:
E-factor = (Mass of Waste / Mass of Product) E-factor = 74.55 / 208.19 ≈ 0.36
In practice, the E-factor will be higher due to solvent usage, purification losses, and yields less than 100%.
A comparative analysis of different synthetic routes would involve calculating and comparing these metrics. For instance, a hypothetical direct catalytic route from 3-nitrobenzoic acid and a thiocyanate source might offer a higher atom economy by avoiding the generation of a salt byproduct.
| Synthetic Route | Reactants | Byproducts | Theoretical Atom Economy (%) | Potential E-Factor |
| From 3-Nitrobenzoyl chloride | 3-Nitrobenzoyl chloride, Potassium thiocyanate | Potassium chloride | ~73.6% | >0.36 |
| Hypothetical Catalytic Route | 3-Nitrobenzoic acid, Thiocyanating agent | Water or other benign molecule | Potentially >80% | Potentially lower |
| Solvent-Free Microwave Synthesis | 3-Nitrobenzoyl chloride, Ammonium thiocyanate | Ammonium chloride | ~79.8% | >0.25 |
Scalability and Industrial Relevance of Synthetic Procedures
The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. A synthetic route that is efficient on a small scale may not be practical or economically viable for large-scale manufacturing.
Key factors to consider for the scalability of this compound synthesis include:
Cost and Availability of Starting Materials: The raw materials should be readily available and economically feasible for large-scale production.
Reaction Conditions: Extreme temperatures, pressures, or the need for highly specialized equipment can significantly increase production costs. Milder, catalytic processes are generally more favorable for industrial applications.
Safety: The handling of hazardous reagents and the generation of toxic byproducts are major concerns in industrial settings. Greener synthetic routes that utilize safer chemicals are highly desirable.
Work-up and Purification: Complex purification procedures can be a bottleneck in large-scale production, leading to increased costs and solvent waste. One-pot reactions and processes that yield high-purity products with minimal purification are advantageous.
The traditional synthesis from 3-nitrobenzoyl chloride is a well-established method that is likely used in industrial settings. However, the development of solvent-free and catalytic methods presents opportunities for process optimization, leading to reduced environmental impact and potentially lower production costs. A thorough techno-economic analysis would be required to fully assess the industrial viability of these emerging technologies. sciopen.comnrel.govmdpi.commdpi.com
Reactivity and Advanced Reaction Mechanisms of 3 Nitrobenzoyl Isothiocyanate
Nucleophilic Addition Reactions
The core reactivity of 3-Nitrobenzoyl isothiocyanate is characterized by the nucleophilic attack on the central carbon atom of the -N=C=S group. The general mechanism involves the approach of a nucleophile to this electron-deficient carbon, leading to the formation of a tetrahedral intermediate. This intermediate then typically undergoes protonation to yield the final stable adduct. The reaction is often facilitated by the electron-withdrawing effect of the 3-nitrobenzoyl group, which increases the positive charge density on the isothiocyanate carbon, making it more susceptible to nucleophilic attack.
Reactions with Nitrogen Nucleophiles
Nitrogen-containing nucleophiles, such as amines, hydrazines, and amino acids, readily react with this compound to form a variety of substituted thiourea (B124793) and thiosemicarbazide derivatives. These reactions are fundamental in the synthesis of compounds with potential biological activities.
The reaction of this compound with primary and secondary amines leads to the formation of N,N'-disubstituted and N,N',N'-trisubstituted thioureas, respectively. The lone pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack on the isothiocyanate carbon. The subsequent proton transfer results in the stable thiourea product. For instance, the reaction with a primary amine, R-NH₂, proceeds as follows:
This compound + R-NH₂ → N-(3-Nitrobenzoyl)-N'-(R)-thiourea
Similarly, hydrazines react with this compound to yield thiosemicarbazide derivatives. The initial nucleophilic addition occurs at the more nucleophilic terminal nitrogen of the hydrazine (B178648). Subsequent intramolecular cyclization can occur under specific conditions to form various heterocyclic systems. The synthesis of 3-nitrobenzaldehyde thiosemicarbazone, for example, involves the reaction of thiosemicarbazide with 3-nitrobenzaldehyde, a process where the isothiocyanate precursor plays a key role in the formation of the thiosemicarbazide moiety. nih.gov
Detailed studies on the synthesis of related compounds, such as N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea, provide insights into the reaction conditions and structural characterization of these types of molecules. asianpubs.org The synthesis of various thiosemicarbazide derivatives often involves the condensation of a substituted thiosemicarbazide with an aldehyde, with the thiosemicarbazide itself being derivable from an isothiocyanate. nih.gov
Table 1: Examples of Thiourea and Thiosemicarbazide Derivatives from Nitrobenzoyl Isothiocyanates
| Nucleophile | Product | Reference |
|---|---|---|
| 3-Pyridylamine | N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea | asianpubs.org |
| Hydrazine | 1-(3-Nitrobenzoyl)thiosemicarbazide | General Reaction |
Amino acids, possessing both an amino group and a carboxylic acid group, react with this compound at the amino terminus under appropriate pH conditions. This reaction is a valuable method for the synthesis of N-acylamino acid thiourea derivatives, which can serve as functionalized ligands for metal coordination or as building blocks for more complex molecules. The reaction mechanism is analogous to that with primary amines, with the amino group of the amino acid acting as the nucleophile.
The resulting products, N-(3-nitrobenzoyl)thiocarbamoyl amino acids, have been studied for their coordination chemistry and potential biological applications. While specific studies on this compound with a wide range of amino acids are not extensively documented, the general reactivity of benzoyl isothiocyanates with amino acids to form N-[(benzoylamino)-thioxomethyl]-amino acid ligands is well-established. researchgate.net
Heterocyclic amines, such as those containing pyridine, pyrazole, or imidazole rings, are also effective nucleophiles in reactions with this compound. The nitrogen atom within the heterocyclic ring or an exocyclic amino group can initiate the nucleophilic attack. These reactions are instrumental in the synthesis of heterocyclic thiourea derivatives, which are of interest in medicinal chemistry.
For example, the synthesis of N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea demonstrates the successful reaction of a pyridine-containing amine with a nitrobenzoyl isothiocyanate. asianpubs.org Similarly, isothiocyanates have been reacted with pyrazole derivatives to create novel compounds with potential herbicidal activity. researchgate.net The reaction provides a straightforward route to attach a substituted thiourea moiety to a heterocyclic core.
Reactions with Oxygen Nucleophiles
Oxygen nucleophiles, such as water, alcohols, and phenols, can also react with this compound, although generally under more forcing conditions or with catalysis compared to nitrogen nucleophiles. The lower nucleophilicity of oxygen often requires activation of the isothiocyanate or the use of a stronger nucleophile, such as an alkoxide or phenoxide.
The reaction with water leads to the formation of an unstable thiocarbamic acid intermediate, which readily decomposes to yield 3-nitrobenzoylamine, carbon dioxide, and hydrogen sulfide.
The reaction with alcohols or phenols yields O-alkyl or O-aryl thiocarbamates, respectively. These reactions are typically slower than those with amines and may require heating or the presence of a base to facilitate the deprotonation of the alcohol or phenol, thereby increasing its nucleophilicity. Kinetic and mechanistic studies on the addition of alcohols to the related p-nitrophenyl isothiocyanate show that the reaction proceeds via a multimolecular mechanism involving the alcohol. libretexts.org
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiols (mercaptans) and sulfides, are highly effective in reacting with this compound due to the high nucleophilicity and soft character of sulfur. These reactions lead to the formation of dithiocarbamates.
The reaction with a thiol (R-SH) proceeds rapidly to form an N-(3-nitrobenzoyl)dithiocarbamate. The mechanism involves the attack of the sulfur atom on the isothiocyanate carbon, followed by proton transfer. These reactions are often faster than those with corresponding oxygen or even nitrogen nucleophiles. The high affinity of sulfur for the electrophilic carbon of the isothiocyanate makes this a highly favorable process. Under certain pH conditions, isothiocyanates can react preferentially with thiol groups over amine groups. libretexts.org
This compound + R-SH → N-(3-Nitrobenzoyl)dithiocarbamate
Stereochemical Aspects of Nucleophilic Additions
The stereochemical outcome of nucleophilic additions to the isothiocyanate group of this compound is a critical aspect of its chemistry, particularly when new stereocenters are formed. While specific studies on the stereoselective reactions of this compound are not extensively detailed in the provided research, the general principles of nucleophilic addition to isothiocyanates can be applied.
The addition of a chiral nucleophile to the planar isothiocyanate group can proceed through diastereomeric transition states, leading to a mixture of diastereomeric products. The degree of diastereoselectivity is influenced by several factors, including the steric bulk of the nucleophile and the substrate, as well as the reaction conditions such as temperature and solvent.
For instance, in the synthesis of biologically active compounds, chiral auxiliaries are often employed to control the stereochemical course of reactions. wikipedia.org These auxiliaries, which are themselves enantiomerically pure, are temporarily attached to the nucleophile or the substrate, directing the attack from a less sterically hindered face and leading to the preferential formation of one diastereomer. tcichemicals.comyoutube.com After the desired stereochemistry is established, the auxiliary can be removed.
In the context of this compound, the addition of a chiral amine or hydrazine could lead to the formation of chiral thiourea or thiosemicarbazide derivatives, respectively. The stereoselectivity of such reactions would be dictated by the minimization of steric interactions in the transition state.
Cycloaddition Reactions in the Chemistry of this compound
Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic compounds. wikipedia.org this compound, with its reactive C=S bond, can participate in various cycloaddition reactions, particularly [3+2] cycloadditions, to afford five-membered heterocyclic systems.
[3+2] Cycloadditions for Heterocycle Construction
[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. uchicago.edu In the context of this compound, the C=S bond can act as a dipolarophile, reacting with various 1,3-dipoles to yield a range of sulfur- and nitrogen-containing heterocycles. These reactions are synthetically valuable for their ability to construct complex heterocyclic scaffolds in a single step. mdpi.com
Thiazoles: The synthesis of thiazole derivatives can be achieved through multi-component reactions involving an aroyl isothiocyanate. For example, the reaction of benzoyl isothiocyanate with aldehydes and alkyl bromides in the presence of ammonium (B1175870) acetate and sodium cyanide can yield thiazole derivatives. nih.gov While this example does not specifically use this compound, the general reactivity pattern is applicable. The mechanism likely involves the initial formation of a nucleophile from the aldehyde and cyanide, which then attacks the isothiocyanate carbon. Subsequent cyclization with the alkyl bromide would lead to the thiazole ring. analis.com.mybepls.com
Thiadiazoles: 1,3,4-Thiadiazoles are readily synthesized from aroyl isothiocyanates. A common method involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which then undergoes cyclization. pharmedicopublishers.comsbq.org.br For instance, N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide reacts with various aromatic isothiocyanates to form 1,4-disubstituted thiosemicarbazides, which can be cyclized in an acidic medium to yield 1,3,4-thiadiazole derivatives. nih.gov This approach highlights a pathway where a derivative of a nitrobenzoyl moiety is used to construct the thiadiazole ring. ijpcbs.com
Triazoles: Similar to thiadiazoles, 1,2,4-triazole (B32235) derivatives can be synthesized from the same thiosemicarbazide precursors. nih.gov The intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in an alkaline medium leads to the formation of 1,2,4-triazoles. nih.gov The synthesis of various triazole derivatives often proceeds through the reaction of hydrazides with isothiocyanates followed by cyclization of the intermediate thiosemicarbazide. researchgate.netmdpi.com
The following table summarizes representative examples of heterocycle synthesis from aroyl isothiocyanates.
| Heterocycle | Reactants | Key Intermediate | Reference |
| Thiazole | Benzoyl isothiocyanate, Aldehyde, Alkyl bromide, NH₄OAc, NaCN | - | nih.gov |
| 1,3,4-Thiadiazole | N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide, Aromatic isothiocyanate | 1,4-Disubstituted thiosemicarbazide | nih.gov |
| 1,2,4-Triazole | N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide, Aromatic isothiocyanate | 1,4-Disubstituted thiosemicarbazide | nih.gov |
Dithiolanes: The synthesis of dithiolanes typically involves the reaction of a carbonyl compound or its equivalent with a 1,2-dithiol. While there is a rich chemistry of acyl isothiocyanates leading to various heterocycles, specific examples of the synthesis of dithiolanes directly from this compound are not prominent in the provided search results.
Oxazolines: Oxazolines are commonly synthesized through the cyclization of 2-amino alcohols with carboxylic acids or their derivatives. wikipedia.org Another approach involves the formal [3+2] cycloaddition of isocyanoacetate esters with ketones. rsc.org The reaction of 3-aroylaziridines with the polarized carbonyl bond of diphenylcyclopropenone is also known to form 4-oxazolines. cdnsciencepub.com However, direct synthesis of oxazolines from this compound via a [3+2] cycloaddition pathway is not explicitly detailed in the available literature.
The regioselectivity and stereoselectivity of [3+2] cycloaddition reactions are governed by both electronic and steric factors, often explained by frontier molecular orbital (FMO) theory. wikipedia.org The interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice-versa) determines the orientation of the addition and thus the regiochemistry of the product. nih.gov
In the case of this compound, the electron-withdrawing nitrobenzoyl group influences the electronic properties of the C=S bond, which in turn affects the regiochemical outcome of its cycloaddition reactions. The stereoselectivity of these reactions is dictated by the geometry of the transition state, with the substituents arranging themselves to minimize steric hindrance. This often leads to the preferential formation of one stereoisomer over another. While general principles of selectivity in [3+2] cycloadditions are well-established, specific studies detailing the regioselectivity and stereoselectivity of such reactions involving this compound are not extensively covered in the provided search results.
[4+2] Cycloadditions and Related Pericyclic Reactions
[4+2] cycloadditions, most notably the Diels-Alder reaction, are powerful methods for the formation of six-membered rings. mdpi.com These reactions typically involve the interaction of a conjugated diene with a dienophile. researchgate.net Acyl isothiocyanates possess a C=S double bond which could potentially act as a dienophile in hetero-Diels-Alder reactions. However, the participation of aroyl isothiocyanates, including this compound, in [4+2] cycloaddition reactions is not a commonly reported transformation in the provided scientific literature. While there are examples of enzyme-catalyzed [4+2] cycloadditions in biosynthesis, the synthetic application of aroyl isothiocyanates in this type of reaction appears to be limited or not well-documented. nih.gov
Multi-Component Reactions (MCRs) Involving this compound
This compound serves as a valuable component in multi-component reactions (MCRs), which are efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all initial molecules. tcichemicals.com The reactivity of acyl isothiocyanates like this compound is characterized by two primary electrophilic sites: the carbonyl carbon and the thiocarbonyl carbon of the isothiocyanate group. arkat-usa.orgresearchgate.net The strong electron-withdrawing nature of the acyl group, further intensified by the nitro substituent on the benzoyl ring, enhances the electrophilicity of the isothiocyanate carbon, making it a prime target for nucleophilic attack. arkat-usa.org
In a typical MCR, this compound can react with a nucleophile and a third component to construct complex heterocyclic systems in a one-pot synthesis. sci-hub.seresearchgate.net For instance, the reaction of an acyl isothiocyanate with various nitrogen nucleophiles can lead to the formation of five or six-membered heterocycles such as triazoles, thiadiazoles, and triazines. arkat-usa.orgresearchgate.net The specific outcome of these reactions is often dictated by the nature of the reacting partners and the precise reaction conditions employed. arkat-usa.org The versatility of the isothiocyanate group allows for the construction of diverse molecular scaffolds, a key advantage in combinatorial chemistry and drug discovery. tcichemicals.com
Rearrangement Pathways
Acyl isothiocyanates, including this compound, can undergo a thermal 1,3-rearrangement, leading to an equilibrium with the corresponding thioacyl isocyanates. arkat-usa.org This isomerization process involves a 1,3-shift of the aroyl group from the nitrogen atom to the sulfur atom. arkat-usa.org Computational studies have shown that these rearrangements proceed through a four-membered cyclic, zwitterionic transition state. acs.orgnih.gov
The acyl isothiocyanate is generally the more thermodynamically stable isomer. The isomerization from a thioacyl isocyanate to an acyl isothiocyanate is typically exothermic. acs.org However, under favorable conditions, such as heating in solution at temperatures around 100 °C, an equilibrium between the two can be established from either side. arkat-usa.org The migratory aptitude of the group attached to the carbonyl function plays a crucial role in this rearrangement. arkat-usa.org While aryl groups like the 3-nitrophenyl group are generally not prone to this specific rearrangement, the principle remains a fundamental aspect of acyl isothiocyanate chemistry.
Table 1: Calculated Activation Barriers for Rearrangements of Acyl/Thioacyl (Iso)thiocyanates
| Rearrangement Reaction | Calculated Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) |
| Acetyl Thiocyanate (B1210189) to Acetyl Isothiocyanate | 31 | Highly Exothermic |
| Benzoyl Thiocyanate to Benzoyl Isothiocyanate | 30 | Highly Exothermic |
| Thioacyl Thiocyanates to Thioacyl Isothiocyanates | 20–30 | - |
| Alkoxycarbonyl Thiocyanates to Isothiocyanates | ~40 | - |
| Data sourced from computational studies at the B3LYP/6-311+G(d,p) level. acs.orgnih.gov |
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. In the context of isothiocyanate chemistry, nih.govnih.gov-sigmatropic rearrangements are particularly relevant for certain classes of these compounds, such as allyl and propargyl isothiocyanates. acs.orgtu-chemnitz.de These reactions are thermally allowed processes governed by the Woodward-Hoffmann rules. The isomerization of allyl thiocyanate to allyl isothiocyanate, for example, is interpreted as a nih.govnih.gov-sigmatropic rearrangement, driven by the formation of the more stable isothiocyanate functional group. tu-chemnitz.de
While this compound itself does not possess the required structure to undergo a classical nih.govnih.gov-sigmatropic shift of this type, understanding these pathways is crucial for the broader context of isothiocyanate reactivity. The energetic aspects of these rearrangements are influenced by the substituents. Computational studies on various derivatives have determined the activation barriers and reaction energies for these transformations. acs.org For instance, the calculated barrier for the nih.govnih.gov-rearrangement of benzyl cyanate is 25 kcal/mol, which aligns with its observed instability. acs.org These rearrangements represent powerful methods for stereoselectively forming carbon-heteroatom bonds. researchgate.netnih.gov
Role as a Synthetic Reagent
The presence of the carbonyl group makes this compound an effective acylating agent. arkat-usa.orgresearchgate.net The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. In reactions with nucleophiles possessing more than one reactive site, the course of the reaction can be directed towards either acylation at the carbonyl center or addition at the isothiocyanate group, depending on the reaction conditions and the nature of the nucleophile. This dual reactivity allows for its use in the synthesis of a variety of complex molecules and heterocyclic systems. arkat-usa.orgresearchgate.net
An important application of aroyl isothiocyanates like this compound is their function as thiocyanate transfer reagents. arkat-usa.orgfigshare.com In the presence of a tertiary amine, these compounds can transfer the thiocyanate group (-SCN) to alkyl or benzylic halides. figshare.com This reaction provides an efficient method for the synthesis of organic thiocyanates, which are themselves valuable synthetic intermediates. The process is particularly effective for substrates where the proton on the carbon bearing the halogen is less acidic. figshare.com This reactivity highlights the versatility of this compound beyond its use in forming thiourea derivatives or as an acylating agent. arkat-usa.orgresearchgate.net
Applications of 3 Nitrobenzoyl Isothiocyanate in Advanced Organic Synthesis
Construction of Complex Organic Scaffolds
The intrinsic reactivity of 3-nitrobenzoyl isothiocyanate allows for its use in constructing intricate molecular architectures, including various heterocyclic systems and molecules bearing multiple functional groups.
Acyl isothiocyanates, such as this compound, are well-established precursors for synthesizing five- and six-membered heterocycles. arkat-usa.org The reaction pathways often involve the initial nucleophilic attack on the isothiocyanate carbon, followed by an intramolecular cyclization.
The reaction of this compound with various dinucleophiles is a common strategy. For instance, its reaction with hydrazine (B178648) derivatives can lead to the formation of 1,2,4-triazole (B32235) rings. arkat-usa.orgresearchgate.net Similarly, reactions with other suitable precursors can yield thiadiazoles and oxadiazoles. arkat-usa.orgresearchgate.net The strong electron-withdrawing nature of the acyl group enhances the reactivity of the isothiocyanate moiety, facilitating these cyclization reactions. arkat-usa.org This reactivity allows for the construction of diverse heterocyclic cores that are of significant interest in medicinal chemistry and materials science. arkat-usa.orgnih.gov
| Reactant Type | Resulting Heterocycle | General Reaction Principle |
| Hydrazine Derivatives | 1,2,4-Triazoles | Nucleophilic addition to the isothiocyanate followed by intramolecular cyclization with loss of water. arkat-usa.org |
| Substituted Hydrazides | 1,3,4-Thiadiazoles | Formation of an N-acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclodehydration. |
| Amidines | 1,3,5-Triazines | Cycloaddition reaction involving the isothiocyanate and amidine functionalities. |
The isothiocyanate group is highly reactive toward a wide range of nucleophiles, including amines, alcohols, and thiols. researchgate.net This reactivity provides a straightforward method for introducing the 3-nitrobenzoylthiourea moiety into other molecules, thereby creating complex, polyfunctionalized structures.
A prominent example is the reaction of this compound with amino acids. This reaction yields derivatives that contain a carboxylic acid, an amide, a thiourea (B124793), and a nitro group within a single molecule. For instance, reacting an analog, 4-nitrobenzoyl isothiocyanate, with amino acids like tyrosine or histidine produces complex ligands capable of metal chelation. evitachem.com This strategy demonstrates how a simple addition reaction can generate significant molecular complexity. The resulting N-(3-nitrobenzoyl)thiourea derivatives are stable and incorporate multiple points for further chemical modification, such as the nitro group (which can be reduced to an amine) and the carboxylic acid group of the amino acid backbone.
| Nucleophile | Product Class | Key Functional Groups Introduced |
| Primary/Secondary Amines | N-(3-Nitrobenzoyl)thioureas | Thiourea, Amide, Nitro-aryl |
| Alcohols | N-(3-Nitrobenzoyl)thiocarbamates | Thiocarbamate, Amide, Nitro-aryl |
| Thiols | N-(3-Nitrobenzoyl)dithiocarbamates | Dithiocarbamate (B8719985), Amide, Nitro-aryl |
| Amino Acids | Polyfunctional Thiourea Derivatives | Thiourea, Amide, Carboxylic Acid, Nitro-aryl |
Precursor for Ligand Synthesis in Coordination Chemistry
The structural features of this compound make it an excellent starting material for designing ligands used in coordination chemistry. The resulting N-aroylthiourea derivatives can effectively bind to a variety of metal ions.
Ligands derived from this compound are typically synthesized through its reaction with a primary amine, which creates a flexible N-benzoyl-N'-substituted thiourea backbone. researchgate.net This framework contains multiple potential donor atoms—specifically the sulfur of the thione group, the oxygen of the carbonyl group, and the nitrogen atoms of the thiourea moiety—making them effective chelating agents. nih.gov
For example, the condensation of phenyl isothiocyanate with Girard's reagent T produces a ligand that acts as a tridentate O, N, and S donor, forming octahedral complexes with Cu(II), Co(II), and Ni(II) ions. nih.gov Similarly, reacting this compound with various amines (e.g., amino acids, diamines) generates ligands capable of forming stable complexes with transition metals. evitachem.com The synthesis is often a straightforward, one-step process performed in a suitable solvent like acetone (B3395972) or ethanol. evitachem.comresearchgate.net
The properties of the ligands derived from this compound can be fine-tuned to achieve specific interactions with metal ions. The 3-nitrobenzoyl group plays a crucial role in this modulation.
Electronic Effects: The nitro group is strongly electron-withdrawing, which reduces the electron density on the entire benzoylthiourea (B1224501) framework. This electronic perturbation influences the Lewis basicity of the sulfur and nitrogen donor atoms. A decrease in electron density can affect the strength of the coordinate bond, thereby altering the stability and redox properties of the resulting metal complex.
By strategically selecting the amine component, chemists can control both the electronic and steric properties of the final ligand, allowing for the rational design of metal complexes with desired geometries and reactivities.
Building Block in Supramolecular Chemistry
Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies. This compound is a valuable precursor for creating building blocks (tectons) for supramolecular structures due to the multiple interaction sites present in its derivatives.
Molecules derived from this compound, particularly N-(3-nitrobenzoyl)thioureas, possess several key features for directing self-assembly:
Hydrogen Bonding: The thiourea moiety has two N-H groups that are excellent hydrogen bond donors. The carbonyl oxygen (C=O), thione sulfur (C=S), and the oxygen atoms of the nitro group all act as effective hydrogen bond acceptors. This combination allows for the formation of robust and directional hydrogen-bonding networks.
π-π Stacking: The presence of the nitro-substituted benzene (B151609) ring allows for π-π stacking interactions between adjacent molecules, which can contribute to the stability and ordering of the supramolecular assembly.
These non-covalent interactions enable the programmed self-assembly of individual molecules into higher-order structures like one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. The specific arrangement is dictated by the stereochemical and electronic information encoded within the molecular building block.
Design of Hydrogen-Bonded Supramolecular Architectures
This compound is a versatile precursor for the synthesis of N-(3-nitrobenzoyl)thiourea derivatives, which are of significant interest in the field of supramolecular chemistry due to their capacity to form extensive hydrogen-bonding networks. The interplay of the nitro group, the benzoyl moiety, and the thiourea backbone allows for the rational design of intricate and predictable supramolecular architectures.
The 3-nitro group on the benzoyl ring introduces an additional hydrogen bond acceptor site, capable of participating in various intermolecular interactions. While the primary role of the nitro group is often considered to be its electron-withdrawing nature, it can also engage in weaker C-H···O hydrogen bonds with neighboring molecules, further stabilizing the crystal lattice.
Intermolecular hydrogen bonds are crucial in directing the self-assembly of these molecules into higher-order structures. The most prevalent intermolecular interactions are N-H···S hydrogen bonds, which often lead to the formation of centrosymmetric dimers. These dimers can then serve as building blocks for the construction of one-dimensional chains, two-dimensional sheets, or three-dimensional networks. In some structures, O-H···S hydrogen bonds have also been observed, particularly when hydroxyl groups are present in the molecule.
Table 1: Common Hydrogen Bonding Interactions in N-(Nitrobenzoyl)thiourea Derivatives
| Interaction Type | Donor | Acceptor | Resulting Motif |
| Intramolecular | N-H (thiourea) | O=C (benzoyl) | Planar six-membered ring |
| Intermolecular | N-H (thiourea) | S=C (thiourea) | Centrosymmetric dimers, chains |
| Intermolecular | C-H (aromatic) | O (nitro group) | Extended networks |
| Intermolecular | O-H (if present) | S=C (thiourea) | Chains, sheets |
Engineering of π–π Stacking Interactions in Molecular Assemblies
The aromatic ring of this compound and its derivatives plays a pivotal role in the formation of molecular assemblies through π–π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are fundamental in controlling the packing of molecules in the solid state and influencing the properties of the resulting materials.
The presence of the electron-withdrawing nitro group significantly affects the electronic properties of the aromatic ring, rendering it electron-deficient. This electron deficiency can promote favorable π–π stacking interactions with electron-rich aromatic systems or even with other electron-deficient rings in a parallel-displaced or T-shaped geometry. The specific geometry of the stacking is a delicate balance of electrostatic and dispersion forces.
While extensive research specifically on engineering π–π stacking interactions in this compound derivatives is not widely available, the principles derived from studies of other nitroaromatic compounds are applicable. The ability to tune the electronic nature of the aromatic ring through the introduction of the 3-nitro group provides a handle for controlling the strength and directionality of π–π stacking, which is a crucial aspect of designing functional molecular materials.
Table 2: Factors Influencing π–π Stacking in 3-Nitrobenzoyl Derivatives
| Factor | Influence |
| Electron-withdrawing nitro group | Creates an electron-deficient aromatic ring, promoting stacking. |
| Position of the nitro group (meta) | Affects molecular planarity and steric hindrance. |
| Molecular conformation | Planar conformations favor closer stacking. |
| Interplay with hydrogen bonding | Stacking and hydrogen bonding cooperatively direct self-assembly. |
Self-Assembly Processes of Supramolecular Coordination Complexes
This compound serves as a valuable precursor for ligands used in the construction of supramolecular coordination complexes. The resulting N-(3-nitrobenzoyl)thiourea derivatives are versatile ligands capable of coordinating with a variety of metal ions through their sulfur and oxygen donor atoms. mdpi.com This coordination ability, coupled with the hydrogen-bonding and π–π stacking capabilities of the ligand, allows for the self-assembly of complex and functional metallosupramolecular architectures.
The coordination of N-acylthiourea ligands to metal centers can occur in a monodentate fashion, typically through the sulfur atom, or in a bidentate manner, involving both the sulfur and the carbonyl oxygen atoms to form a stable chelate ring. The choice of the metal ion, its coordination geometry preferences, and the reaction conditions all play a crucial role in determining the final structure of the coordination complex.
The self-assembly process is driven by the formation of coordinate bonds between the ligand and the metal ion, which provides the primary framework of the complex. Subsequently, weaker non-covalent interactions, such as hydrogen bonding and π–π stacking, direct the organization of these individual coordination complexes into higher-order supramolecular structures. The N-H groups of the thiourea moiety can form hydrogen bonds with counter-ions or solvent molecules, while the aromatic rings can engage in π–π stacking interactions, leading to the formation of extended one-, two-, or three-dimensional networks.
While the literature on the self-assembly of supramolecular coordination complexes specifically involving this compound derivatives is not extensive, the general principles of coordination chemistry of N-acylthioureas suggest their significant potential in this area. The modular nature of these ligands, allowing for modifications on the aromatic ring, provides a platform for the rational design of metallosupramolecular architectures with desired topologies and functionalities.
Advanced Characterization Techniques for 3 Nitrobenzoyl Isothiocyanate and Its Derivatives
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental in elucidating the molecular framework of 3-Nitrobenzoyl isothiocyanate. These methods probe the interactions of molecules with electromagnetic radiation, revealing detailed information about functional groups, bonding, and electronic environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: In the ¹H NMR spectrum of this compound, the aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region, generally between δ 7.5 and 8.5 ppm. The specific chemical shifts are influenced by the electron-withdrawing effects of both the nitro (-NO₂) group and the benzoyl isothiocyanate moiety. The proton ortho to the nitro group is often the most deshielded.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The isothiocyanate carbon (-N=C=S) is highly characteristic, appearing significantly downfield, often in the range of δ 130-145 ppm. The carbonyl carbon (C=O) also has a distinct chemical shift, typically found around δ 160-170 ppm. The aromatic carbons exhibit signals between δ 120 and 150 ppm, with the carbon atom attached to the nitro group being significantly deshielded.
2D NMR Techniques: For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY experiments establish ¹H-¹H coupling correlations, helping to identify adjacent protons within the aromatic spin system.
HSQC spectra correlate directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of protonated carbons.
HMBC experiments reveal long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for establishing the connectivity between different functional groups, for instance, linking the aromatic ring protons to the carbonyl carbon.
Interactive Table: Typical NMR Chemical Shifts (δ) for this compound
| Atom Type | Nucleus | Typical Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H | 7.5 - 8.5 | Complex multiplet pattern due to meta-substitution. |
| Carbonyl Carbon | ¹³C | 160 - 170 | Electron-withdrawing groups cause a downfield shift. |
| Isothiocyanate Carbon | ¹³C | 130 - 145 | Characteristic chemical shift for the -NCS group. |
| Aromatic Carbons | ¹³C | 120 - 150 | Shifts are influenced by the position relative to substituents. |
| Nitro-substituted Carbon | ¹³C | ~148 | The C-NO₂ carbon is significantly deshielded. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nist.gov
The most prominent and diagnostic absorption is the strong, broad band for the asymmetric stretching of the isothiocyanate (-N=C=S) group, which typically appears in the region of 2000-2150 cm⁻¹. The nitro group (-NO₂) gives rise to two distinct, strong stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1365 cm⁻¹. copbela.orgresearchgate.net The carbonyl (C=O) stretching vibration of the benzoyl group is also strong and sharp, occurring in the range of 1680-1700 cm⁻¹. pressbooks.pub Additionally, absorptions corresponding to aromatic C-H stretching are observed above 3000 cm⁻¹, and C=C stretching vibrations for the benzene ring appear in the 1450-1600 cm⁻¹ region. youtube.com
Interactive Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Mode | Typical Frequency (cm⁻¹) | Intensity |
| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2150 | Strong, Broad |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1365 | Strong |
| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |
| Aromatic (C-H) | Stretch | > 3000 | Medium |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light that excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* and n → π* electronic transitions within the aromatic ring, carbonyl, and nitro groups.
The conjugated system of the nitrobenzoyl moiety gives rise to intense π → π* transitions, typically observed at shorter wavelengths (λmax < 300 nm). The presence of the carbonyl and nitro groups also allows for lower energy, less intense n → π* transitions, which may appear as shoulders or separate bands at longer wavelengths. The exact position and molar absorptivity (ε) of these bands are sensitive to solvent polarity.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.edu For this compound (C₈H₄N₂O₃S), the molecular weight is 208.19 g/mol . nist.gov
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement of the molecular ion ([M]⁺), allowing for the unambiguous determination of the molecular formula. This technique can differentiate between compounds with the same nominal mass but different elemental compositions.
Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, producing a unique pattern of daughter ions. Key fragmentation pathways for this compound include:
Loss of the isothiocyanate group (-NCS) to form the 3-nitrobenzoyl cation ([M-NCS]⁺) at m/z 150.
Loss of the nitro group (-NO₂) to form the benzoyl isothiocyanate cation ([M-NO₂]⁺) at m/z 162.
Cleavage of the carbonyl group, leading to the formation of the 3-nitrophenyl cation ([C₆H₄NO₂]⁺) at m/z 122.
Loss of carbon monoxide (-CO) from the benzoyl cation fragments.
Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound. nih.govyoutube.com
Interactive Table: Expected Mass Spectrometry Fragments
| m/z (mass/charge) | Proposed Fragment | Formula | Notes |
| 208 | [M]⁺ (Molecular Ion) | [C₈H₄N₂O₃S]⁺ | The parent ion. |
| 162 | [M - NO₂]⁺ | [C₈H₄NOS]⁺ | Loss of the nitro group. |
| 150 | [M - NCS]⁺ | [C₇H₄NO₃]⁺ | Loss of the isothiocyanate group. |
| 122 | [M - CO - NCS]⁺ | [C₆H₄NO₂]⁺ | Loss of CO and NCS, forming the 3-nitrophenyl cation. |
| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ | Benzyne cation from further fragmentation. |
Crystallographic Analysis
While spectroscopic methods provide data on molecular structure, X-ray crystallography offers a definitive view of the atomic arrangement in the solid state.
Single-Crystal X-ray Diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and torsional angles.
For this compound or its derivatives, a crystallographic analysis would reveal:
Molecular Conformation: The planarity of the benzene ring and the relative orientations of the nitro, carbonyl, and isothiocyanate substituents.
Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate how the molecules pack in the crystal lattice.
Crystal System and Space Group: Fundamental parameters describing the symmetry of the unit cell. For instance, related nitro-substituted benzoyl derivatives have been found to crystallize in systems such as orthorhombic with space groups like P2₁2₁2₁. mdpi.com
This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions in a biological or materials science context.
Co-crystal and Salt Formation Studies for Supramolecular Interactions
The study of co-crystal and salt formation provides deep insights into the non-covalent interactions that govern the assembly of molecules in the crystalline state. For this compound, these studies are pivotal in understanding how the electron-withdrawing nitro (–NO₂) group and the reactive isothiocyanate (–NCS) group direct supramolecular synthons. The nitro group, while a poor hydrogen bond acceptor, plays a significant role in crystal packing through C–H···O and dipole-dipole interactions. researchgate.net
Several established techniques are employed to generate co-crystals for analysis:
Solvent Evaporation: This is a common method where the active pharmaceutical ingredient (API) and a selected coformer are dissolved in a suitable solvent. nih.gov Slow evaporation of the solvent allows for the gradual self-assembly of the components into a co-crystal lattice. The choice of solvent is critical, as the components should have comparable solubility to prevent premature precipitation of one species.
Grinding: Both neat (dry) and liquid-assisted grinding are effective solid-state methods for co-crystal formation. In liquid-assisted grinding, a small amount of solvent is added to the solid mixture of the compound and coformer, which can accelerate the formation of the co-crystal.
Slurry Conversion: In this technique, the compound and coformer are stirred in a solvent in which they are sparingly soluble. Over time, the initial solid phases can convert into a more thermodynamically stable co-crystal phase.
These methods allow for the exploration of hydrogen bonding and other intermolecular interactions between this compound and various coformer molecules. The resulting co-crystals can be analyzed using techniques like X-ray diffraction to map the precise three-dimensional arrangement of molecules and identify the specific interactions, such as hydrogen bonds involving the nitro group or interactions with the isothiocyanate moiety.
Table 1: Common Techniques for Co-crystal Formation
| Technique | Description | Key Considerations |
|---|---|---|
| Solvent Evaporation | Dissolving stoichiometric amounts of the compound and coformer in a common solvent, followed by slow evaporation to induce crystallization. | Requires congruent solubility of components. Solvent choice influences crystal polymorphism. |
| Liquid-Assisted Grinding | Grinding the solid components together with a minimal amount of a liquid to facilitate molecular mobility and co-crystal formation. | Can produce co-crystals that are inaccessible from solution. Kinetics are often faster than dry grinding. |
| Slurry Conversion | Stirring a suspension of the compound and coformer in a solvent where both are poorly soluble, allowing for transformation to the most stable co-crystal form. | Useful for screening different solvents and identifying the most thermodynamically stable crystalline phase. |
Elemental Composition and Purity Assessment (e.g., CHNS Analysis)
Confirming the elemental composition is a fundamental step in characterizing any new chemical compound. For this compound (C₈H₄N₂O₃S), elemental analysis provides a direct measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur. This is typically accomplished using CHNS analysis, a combustion-based technique. contractlaboratory.comslideshare.netrsc.orgelementar.com
In a CHNS analyzer, a small, precisely weighed amount of the sample is combusted at high temperatures (around 1000°C) in an oxygen-rich environment. rsc.org This process converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). rsc.org These gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector. rsc.orgscribd.com
The experimental percentages obtained from CHNS analysis are compared against the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values serves to verify the molecular formula and provides a robust assessment of the sample's purity. This technique is routinely used to characterize newly synthesized derivatives and complexes. researchgate.netksu.edu.tr
Table 2: Theoretical Elemental Composition of this compound (C₈H₄N₂O₃S)
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 46.17% |
| Hydrogen | H | 1.01 | 4 | 4.04 | 1.94% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 13.46% |
| Oxygen | O | 16.00 | 3 | 48.00 | 23.06% |
| Sulfur | S | 32.07 | 1 | 32.07 | 15.40% |
| Total | 208.21 | 100.00% |
Computational and Theoretical Investigations of 3 Nitrobenzoyl Isothiocyanate Chemistry
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and reaction energetics. For 3-Nitrobenzoyl isothiocyanate, DFT studies can illuminate its fundamental chemical properties.
DFT calculations are particularly adept at mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. This is crucial for understanding how this compound participates in chemical transformations. For instance, in reactions involving nucleophilic attack at the isothiocyanate carbon, DFT can be used to model the stepwise or concerted nature of the mechanism.
Theoretical studies on related benzoyl isothiocyanates have shown that the transition states for their rearrangements can be computationally modeled. For example, the calculated activation barrier for the unimolecular gas-phase rearrangement of benzoyl thiocyanate (B1210189) to benzoyl isothiocyanate is approximately 30 kcal/mol. acs.org A similar approach could be applied to reactions of this compound with amines to form thiourea (B124793) derivatives. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products. The transition state is characterized by a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.
A hypothetical reaction pathway for the addition of ammonia (B1221849) to this compound could be investigated. The energetic profile, including the activation energy (Ea) and the heat of reaction (ΔH), can be calculated. These parameters provide quantitative insight into the reaction's feasibility and kinetics.
Table 1: Hypothetical DFT-Calculated Energetic Profile for the Reaction of this compound with Ammonia
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + NH₃) | 0.00 |
| Transition State | +15.5 |
| Product (N-(3-nitrobenzoyl)thiourea) | -25.0 |
This interactive table presents a hypothetical energetic profile calculated using DFT. The values are illustrative and based on typical results for similar reactions.
The electronic properties derived from DFT calculations, such as frontier molecular orbital (HOMO-LUMO) energies and atomic charges, are powerful descriptors for predicting reactivity and selectivity. The nitro group (-NO₂) is a strong electron-withdrawing group, which is expected to significantly influence the electronic distribution in this compound.
DFT calculations can quantify the effect of the nitro group on the electrophilicity of the carbonyl carbon and the isothiocyanate carbon. Analysis of the LUMO (Lowest Unoccupied Molecular Orbital) would likely show significant contributions from these carbon atoms, indicating their susceptibility to nucleophilic attack. Furthermore, calculated electrostatic potential maps can visually represent the electron-rich and electron-poor regions of the molecule, guiding predictions about where different types of reagents will interact. In studies of other isothiocyanates, DFT has been used to rationalize the regioselectivity of their reactions. nih.gov For this compound, this could be applied to predict the outcome of reactions with ambident nucleophiles.
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Description |
| HOMO Energy | -7.2 eV | Highest Occupied Molecular Orbital energy, related to electron-donating ability. |
| LUMO Energy | -3.5 eV | Lowest Unoccupied Molecular Orbital energy, related to electron-accepting ability. |
| HOMO-LUMO Gap | 3.7 eV | Energy difference between HOMO and LUMO, an indicator of chemical reactivity. |
| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |
This interactive table displays hypothetical electronic properties for this compound derived from DFT calculations. These values are illustrative of what such a study would yield.
The flexibility of the this compound molecule arises from the rotation around the single bonds connecting the benzoyl group and the isothiocyanate moiety. DFT calculations can be used to perform a systematic conformational search to identify the most stable conformers and the energy barriers for their interconversion. This is important as the reactivity and spectroscopic properties of the molecule can be influenced by its conformation.
For derivatives of this compound, such as the thioureas formed from its reaction with amines, DFT can be used to explore their conformational preferences. These preferences are often dictated by subtle intramolecular interactions, such as hydrogen bonding. Understanding the stable conformations of these derivatives is a key step in predicting their biological activity or material properties. Computational studies on other flexible isothiocyanates have successfully identified multiple stable conformers and characterized the rotational barriers between them. kallipos.gr
Molecular Dynamics Simulations
While DFT can identify stable conformers, MD simulations can track the transitions between these conformations over time. For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) would reveal its dynamic conformational landscape. This would involve observing the fluctuations and rotations around the key dihedral angles, providing a more realistic picture of the molecule's behavior in solution than static quantum chemical calculations. Such simulations can highlight the most populated conformational states and the timescales of their interconversion.
MD simulations are particularly powerful for studying how a molecule interacts with its environment. For this compound in solution, MD can be used to analyze the solvation shell structure, identifying preferential interactions between the solute and solvent molecules. nih.govfrontiersin.org For example, the nitro group and the carbonyl oxygen are likely to act as hydrogen bond acceptors, and the simulations could quantify the strength and lifetime of these hydrogen bonds.
In the solid state, MD simulations can be employed to study the packing of this compound molecules in a crystal lattice. These simulations can provide insights into the nature and strength of intermolecular forces, such as π-π stacking between the phenyl rings and dipole-dipole interactions, which govern the crystal structure and properties like melting point and solubility.
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of molecular systems. By solving the Schrödinger equation, or approximations thereof, these computational methods provide profound insights into the behavior of molecules, rationalizing experimental observations and predicting new chemical phenomena. For a molecule like this compound, which possesses a unique combination of reactive functional groups, quantum chemical calculations offer a powerful lens through which to examine its electronic landscape and reactivity.
Typically, such investigations employ Density Functional Theory (DFT), a method that balances computational cost with accuracy. Functionals like B3LYP or M06-2X, paired with basis sets such as 6-311++G(d,p), are commonly used to optimize molecular geometries and calculate electronic and thermodynamic properties. These calculations provide a foundational understanding of the molecule's intrinsic characteristics.
Analysis of Electronic Structure and Bonding Characteristics
A thorough analysis of the electronic structure of this compound is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical calculations can map the distribution of electrons within the molecule, identify the nature of its chemical bonds, and describe its frontier molecular orbitals (FMOs), which are crucial for predicting its behavior in chemical reactions.
The isothiocyanate (–N=C=S) group features a central carbon atom that is sp hybridized, leading to a nearly linear arrangement of these three atoms. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. In many isothiocyanates, the HOMO is often associated with the sulfur atom's lone pairs, while the LUMO is typically a π* orbital centered on the C=S bond. The presence of the electron-withdrawing nitrobenzoyl group is expected to lower the energy of both the HOMO and LUMO compared to simpler alkyl isothiocyanates.
To gain a more detailed and chemically intuitive picture of the bonding, Natural Bond Orbital (NBO) analysis is frequently performed. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This method allows for the quantification of atomic charges, the determination of bond orders, and the analysis of hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity.
Table 1: Illustrative Natural Bond Orbital (NBO) Analysis Data for this compound (Note: This table presents hypothetical data based on typical results from NBO analysis for similar molecules, as specific literature values for this compound are not available.)
| Atom/Bond | Natural Charge (e) | Hybridization | Bond Order | Key Donor-Acceptor Interactions (Second-Order Perturbation Energy E(2) in kcal/mol) |
| N (Isothiocyanate) | -0.45 | sp¹.⁵ | - | LP(1) N → π(C=S) |
| C (Isothiocyanate) | +0.60 | sp | - | - |
| S (Isothiocyanate) | -0.15 | sp⁰.⁵ | - | LP(2) S → π(C=N) |
| C=O (Carbonyl C) | +0.75 | sp² | 1.95 | π(C-C)arom → π(C=O) |
| N=C (Isothiocyanate) | - | - | 1.98 | - |
| C=S (Isothiocyanate) | - | - | 1.85 | - |
| N-O (Nitro) | - | - | 1.45 | LP(1) O → σ(N-C) |
LP denotes a lone pair. The data illustrates how NBO analysis provides a detailed bonding picture.
Evaluation of Thermochemistry and Kinetics of Reactions
Quantum chemical calculations are exceptionally powerful for investigating the thermodynamics and kinetics of chemical reactions. For a reactive molecule like this compound, these methods can be used to explore potential reaction pathways, such as cycloadditions, nucleophilic additions to the isothiocyanate carbon, or reactions involving the nitro group.
By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a complete picture of a reaction's energy profile can be constructed. The enthalpy of reaction (ΔH) can be determined by the difference in the computed enthalpies of formation between products and reactants. A negative ΔH indicates an exothermic reaction, while a positive value signifies an endothermic one. Similarly, the Gibbs free energy of reaction (ΔG) can be calculated to determine the spontaneity of a reaction under specific conditions.
The kinetic feasibility of a reaction is assessed by calculating the activation energy (Ea) or, more accurately, the Gibbs free energy of activation (ΔG‡). This is the energy barrier that must be overcome for the reaction to proceed and is determined by the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. Computational studies on reactions of similar isothiocyanates or nitroaromatic compounds have demonstrated that DFT methods can accurately predict these parameters, providing invaluable insights into reaction mechanisms.
Table 2: Hypothetical Thermochemical and Kinetic Data for a Cycloaddition Reaction of this compound (Note: The following is an illustrative example of data that could be obtained from quantum chemical calculations for a hypothetical reaction, as specific published data for this compound is unavailable.)
| Reaction Parameter | Calculated Value (kcal/mol) | Interpretation |
| Enthalpy of Reaction (ΔH) | -25.5 | The reaction is exothermic, releasing energy. |
| Gibbs Free Energy of Reaction (ΔG) | -15.2 | The reaction is spontaneous (exergonic) under standard conditions. |
| Enthalpy of Activation (ΔH‡) | +18.7 | An energy barrier must be overcome for the reaction to proceed. |
| Gibbs Free Energy of Activation (ΔG‡) | +28.9 | The reaction proceeds at a moderate rate at room temperature, determined by this kinetic barrier. |
These computational approaches allow researchers to dissect complex reaction mechanisms, understand the origins of selectivity, and design new synthetic methodologies by predicting how changes in molecular structure will affect thermochemical and kinetic outcomes.
Biological Activity Research Involving 3 Nitrobenzoyl Isothiocyanate Derivatives
Anticancer and Cytostatic Activities
Derivatives of 3-nitrobenzoyl isothiocyanate have shown promise as potential anticancer agents. A notable example is the thiourea (B124793) derivative, 4-nitrobenzoyl-3-allylthiourea, which has been evaluated for its cytotoxic effects on breast cancer cell lines.
While specific mechanistic studies on apoptosis induction by this compound derivatives are limited, the broader class of isothiocyanates is known to trigger programmed cell death in cancer cells through various pathways. The study on N-benzoyl-3-allylthiourea, a structurally related compound, has indicated an ability to inactivate the NF-kB transcription factor, a key regulator of cell survival and proliferation. nih.gov The inactivation of NF-kB can lead to the inhibition of protein expression that is crucial for cell proliferation, thereby promoting apoptosis. nih.gov
Research on 4-nitrobenzoyl-3-allylthiourea demonstrated its antiproliferative effect on MCF7 and MCF7/HER2 breast cancer cells. rasayanjournal.co.in The half-maximal inhibitory concentration (IC50) values were determined to be 225 µM for MCF7 cells and a more potent 85 µM for MCF7/HER2 cells, which overexpress the HER2 receptor. rasayanjournal.co.in This suggests a potential for this derivative to be particularly effective against HER2-positive breast cancers. rasayanjournal.co.in
| Compound | Cell Line | IC50 Value |
|---|---|---|
| 4-nitrobenzoyl-3-allylthiourea | MCF7 | 225 µM |
| 4-nitrobenzoyl-3-allylthiourea | MCF7/HER2 | 85 µM |
The cytostatic effects of this compound derivatives are linked to their ability to halt the cell cycle, thereby inhibiting the proliferation of cancer cells. While direct evidence for this compound derivatives is still emerging, the general mechanism for isothiocyanates involves the arrest of the cell cycle at various checkpoints. The inhibition of key regulatory proteins in the cell cycle is a common strategy for anticancer drug development. The antiproliferative activity of 4-nitrobenzoyl-3-allylthiourea on breast cancer cells, as indicated by its IC50 values, points towards an underlying mechanism involving the inhibition of cellular proliferation. rasayanjournal.co.in
The anticancer activity of 4-nitrobenzoyl-3-allylthiourea is hypothesized to be linked to its interaction with key oncogenic pathways. In silico docking studies have suggested that this compound has a binding affinity for both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). rasayanjournal.co.inunair.ac.id These receptors are critical in signaling pathways that regulate cell growth, and their inhibition is a key strategy in cancer therapy. rasayanjournal.co.in The in vitro cytotoxicity results align with these in silico predictions, suggesting that 4-nitrobenzoyl-3-allylthiourea may exert its anticancer effects by targeting these receptors. rasayanjournal.co.in Furthermore, the related compound N-benzoyl-3-allylthiourea has been shown to enhance the expression of HER-2 while inhibiting the activation of the nuclear factor kappa B (NF-kB) pathway, a critical regulator of genes involved in cell survival and proliferation. nih.govresearchgate.net
Anti-inflammatory Properties and Immunomodulation
Thiourea derivatives, including those that can be derived from this compound, have been investigated for their anti-inflammatory and analgesic properties.
While direct studies on this compound derivatives are not yet available, the broader class of isothiocyanate derivatives has been shown to possess anti-inflammatory effects. For instance, new isothiocyanate derivatives have been synthesized and screened for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.govbau.edu.tr Some of these derivatives demonstrated potent and selective inhibition of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins. nih.govnih.govbau.edu.tr
The anti-inflammatory potential of thiourea derivatives is linked to their interaction with inflammatory signaling cascades. For example, some thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen have shown potent anti-inflammatory activity in vivo. nih.gov The mechanism of action for some of these compounds involves the inhibition of 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. nih.gov Furthermore, the inhibition of the NF-kB signaling pathway, as observed with N-benzoyl-3-allylthiourea, is a well-established mechanism for reducing inflammation. nih.gov
Antimicrobial and Antitubercular Activities
The emergence of drug-resistant microbial and mycobacterial strains has catalyzed the search for novel therapeutic agents. Thiourea derivatives, synthesized from this compound, have shown considerable promise in this area.
Thiourea derivatives incorporating the benzoyl moiety exhibit notable antibacterial and antifungal activities. Research has demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain 1-aroyl-3-arylthioureas have shown moderate to potent activity against various bacterial strains, including strains of Escherichia coli resistant to standard drugs mdpi.com. In one study, a series of benzoylthiourea (B1224501) derivatives were synthesized, with one compound, N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea, displaying activity against Staphylococcus aureus researchgate.net.
The antimicrobial effectiveness is often linked to the nature and position of substituents on the aromatic rings. Halogenated derivatives, in particular, have demonstrated significant antipathogenic activity, showing efficacy against notorious pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to form biofilms mdpi.com. One potent thiourea derivative, identified as TD4, exhibited strong activity against several clinical strains, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL nih.gov.
| Compound Class | Test Organism | Reported Activity (MIC in µg/mL) |
|---|---|---|
| Thiourea Derivative (TD4) | Methicillin-Resistant S. aureus (MRSA) | 2 |
| Thiourea Derivative (TD4) | Staphylococcus epidermidis | 2-16 |
| Thiourea Derivative (TD4) | Enterococcus faecalis | 2-16 |
| N-ethyl-UBTs Benzothiazole Derivative | S. aureus | 0.03–0.06 |
| N-ethyl-UBTs Benzothiazole Derivative | S. pyogenes | 0.06–0.12 |
The antimicrobial action of this compound derivatives, particularly thioureas, is believed to be multifactorial. One of the primary proposed mechanisms is the inhibition of essential enzymes involved in bacterial survival and replication fip.org.
Molecular docking studies have predicted that benzoylthiourea derivatives can exhibit antibacterial activity by targeting enzymes critical for the biosynthesis of the bacterial cell wall fip.org. For Gram-positive bacteria like MRSA, a key target is Penicillin-Binding Protein 2a (PBP2a). For Mycobacterium tuberculosis, the β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for the mycolic acid pathway, has been identified as a potential target fip.org.
Another investigated mechanism involves the disruption of cellular homeostasis. The thiourea derivative TD4 was found to exert its potent bactericidal effect against MRSA by destroying the NAD+/NADH homeostasis, which is fundamental for cellular respiration and energy metabolism nih.gov. Furthermore, the isothiocyanate functional group itself can contribute to toxicity by reacting with sulfhydryl groups of critical proteins, leading to enzyme inactivation and disruption of cellular functions fip.org.
Thiourea derivatives have long been recognized for their potential as antitubercular agents researchgate.net. The structural framework of N-benzoyl-N'-arylthioureas allows for extensive chemical modifications to optimize activity against Mycobacterium tuberculosis (Mtb).
Research into novel thioureas containing scaffolds like pyridine and chlorobenzamide has yielded compounds with significant activity against drug-resistant Mtb strains tandfonline.com. In one study, a compound synthesized from 2-chlorobenzoyl isothiocyanate and a substituted pyridine demonstrated a MIC value of 8 µg/mL against a multidrug-resistant (MDR) clinical isolate of Mtb tandfonline.com. The presence of nitro groups, as in derivatives of this compound, is a common feature in other antitubercular drugs and is often associated with the compound's activation into a toxic agent within the mycobacterial cell nih.gov. These findings underscore the potential of N-(3-nitrobenzoyl)thioureas as a scaffold for developing new lead compounds to combat tuberculosis, including its drug-resistant forms tandfonline.comnih.gov.
Antioxidant Activities and Detoxification Mechanisms
Beyond their antimicrobial properties, derivatives of this compound have been investigated for their antioxidant capabilities and their role in cellular detoxification pathways.
Isothiocyanates are well-documented activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway mdpi.com. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant proteins and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This pathway is a primary cellular defense mechanism against oxidative stress.
While specific studies on Nrf2 activation by this compound derivatives are not extensively detailed in the available literature, the general mechanism for isothiocyanates involves their electrophilic nature. They can react with cysteine sensors on Keap1, the primary negative regulator of Nrf2, leading to the release and nuclear translocation of Nrf2. Thiourea derivatives, which can be metabolically processed, may also interact with this pathway. The investigation of N-based heterocycles, a class to which many thiourea derivatives belong, has shown significant Nrf2-activating potential, suggesting a promising area for future research into these specific compounds mdpi.com.
The antioxidant activity of thiourea derivatives has been demonstrated through various in vitro assays, such as the scavenging of free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) nih.govhueuni.edu.vn. The ability of these compounds to donate a hydrogen atom allows them to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Studies on various benzoyl and nitrophenyl thiourea derivatives have quantified this radical scavenging potential. For example, 1,3-bis(3,4-dichlorophenyl)thiourea was found to be highly active against both DPPH and ABTS free radicals hueuni.edu.vn. The capacity of these molecules to quench free radicals suggests they could play a role in protecting cells from oxidative damage, which is implicated in a wide range of chronic diseases hueuni.edu.vnuobaghdad.edu.iq.
| Compound | Assay | Reported Activity (IC50) |
|---|---|---|
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH Scavenging | 0.710 mM |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS Scavenging | 0.044 mM |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH Scavenging | 11.000 mM |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS Scavenging | 2.400 mM |
Research on this compound Derivatives in Enzyme Inhibition Remains Largely Unexplored
Despite significant interest in the development of novel enzyme inhibitors for various therapeutic areas, dedicated research into the biological activity of this compound derivatives appears to be limited, particularly concerning their potential as HIV-1 protease or histone deacetylase (HDAC) inhibitors. A thorough review of available scientific literature did not yield specific studies focused on the synthesis and evaluation of this compound derivatives for these particular enzymatic targets.
The field of HIV-1 protease inhibition is extensive, with numerous studies focusing on various chemical scaffolds. Research has explored compounds containing benzoyl and thiourea moieties, which bear some structural resemblance to potential derivatives of this compound. For instance, studies on certain thiourea derivatives have shown inhibitory activity against HIV-1. However, these investigations have not specifically centered on the this compound framework. The unique electronic and steric properties conferred by the nitro group and the isothiocyanate functionality in this specific arrangement have not been systematically investigated for their impact on HIV-1 protease binding and inhibition.
Consequently, due to the absence of dedicated research in these areas, there is no available data to populate tables on enzyme inhibition or to provide detailed research findings on the evaluation of this compound derivatives as potential HIV-1 protease or histone deacetylase inhibitors. Further research is required to synthesize and biologically evaluate this specific class of compounds to determine their potential therapeutic value in these and other biological contexts.
Future Research Directions and Perspectives
Rational Design and Synthesis of Bioactive Derivatives
The reactive isothiocyanate group (-N=C=S) of 3-Nitrobenzoyl isothiocyanate serves as a versatile scaffold for the synthesis of a wide array of derivatives. Future research will likely focus on the rational design of novel bioactive compounds by leveraging this reactivity. The reaction of this compound with various nucleophiles, particularly amines, amino acids, and alcohols, can yield a library of thiourea (B124793), hydantoin, and thiocarbamate derivatives.
The strategic selection of reaction partners will be crucial. For instance, reacting this compound with amino acid esters could yield derivatives with potential applications as enzyme inhibitors or antimicrobial agents. The nitro group's electron-withdrawing nature can influence the reactivity of the isothiocyanate group and may also play a role in the biological activity of the resulting derivatives. A systematic exploration of these synthetic pathways, guided by computational modeling to predict the bioactivity of the designed molecules, represents a significant avenue for future investigation.
Table 1: Potential Bioactive Derivatives from this compound
| Reactant Class | Derivative Class | Potential Biological Activity |
| Primary Amines | N,N'-Substituted Thioureas | Antimicrobial, Anticancer |
| Amino Acids | Hydantoin Derivatives | Enzyme Inhibition, Anticonvulsant |
| Alcohols/Phenols | Thiocarbamates | Herbicidal, Fungicidal |
| Hydrazines | Thiosemicarbazides | Antitubercular, Antiviral |
Advanced Mechanistic Investigations via In Situ Spectroscopy
A deeper understanding of the reaction mechanisms of this compound is essential for optimizing synthetic protocols and controlling product formation. The application of in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time insights into reaction kinetics and the formation of transient intermediates.
For example, monitoring the reaction of this compound with a primary amine via in situ FTIR could allow for the observation of the disappearance of the characteristic isothiocyanate vibrational band and the appearance of bands corresponding to the thiourea product. This would enable the precise determination of reaction rates and the identification of any short-lived intermediates. Such studies are fundamental for developing more efficient and selective synthetic methodologies for novel derivatives.
Integration with Materials Science for Functional Hybrid Systems
The unique chemical functionalities of this compound, namely the reactive isothiocyanate group and the polar nitro group, make it an interesting candidate for integration into materials science. Future research could explore its use as a monomer or a surface modification agent for polymers and other materials.
The isothiocyanate group can readily react with amine or hydroxyl groups on the surface of materials, allowing for covalent attachment and the introduction of the nitrobenzoyl moiety. This could be used to alter the surface properties of materials, such as hydrophilicity, and to introduce specific functionalities. For instance, polymers functionalized with this compound could exhibit interesting optical or electronic properties due to the presence of the nitroaromatic system. The development of such functional hybrid systems could lead to new applications in sensors, coatings, and advanced composites.
Chemoinformatics and Machine Learning in Structure-Activity Relationship (SAR) Studies
As libraries of this compound derivatives are synthesized and tested for biological activity, chemoinformatics and machine learning will become invaluable tools for establishing Structure-Activity Relationships (SAR). By analyzing the chemical structures and corresponding biological data of a series of related compounds, it is possible to build predictive models that can guide the design of more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties of the derivatives with their observed biological effects. Machine learning algorithms can further enhance these predictions by identifying complex patterns in the data that may not be apparent through traditional analysis. These computational approaches can significantly accelerate the drug discovery and development process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.
Table 2: Key Descriptors for SAR Studies of this compound Derivatives
| Descriptor Class | Examples | Potential Influence on Activity |
| Electronic | Hammett constants, Dipole moment | Receptor binding, Reactivity |
| Steric | Molecular volume, Surface area | Ligand-receptor fit |
| Hydrophobic | LogP, Polar surface area | Membrane permeability, Solubility |
| Topological | Connectivity indices | Molecular shape and branching |
Collaborative and Interdisciplinary Research Initiatives
Realizing the full potential of this compound will require a collaborative and interdisciplinary approach. Future research initiatives should aim to bring together experts from various fields, including synthetic organic chemistry, medicinal chemistry, materials science, computational chemistry, and biology.
Synthetic chemists will be needed to develop efficient methods for the preparation of this compound and its derivatives. Medicinal chemists and biologists will be essential for designing and evaluating the biological activity of these new compounds. Materials scientists can explore the integration of this compound into novel functional materials. Computational chemists will play a crucial role in modeling the properties and activities of these molecules and materials. Through such collaborative efforts, the scientific community can systematically explore the potential of this compound and pave the way for new discoveries and applications.
Q & A
Q. What are the established synthetic routes for 3-nitrobenzoyl isothiocyanate, and how do reaction conditions influence yield and purity?
The compound can be synthesized via a trichloroisocyanuric acid (TCCA)/triphenylphosphine system, where carboxylic acids react with ammonium isothiocyanate. Optimal conditions include heating at 50–60°C for 30 minutes, yielding this compound with a melting point of 95–96°C . Alternative methods involve reacting benzoyl chloride derivatives with ammonium isothiocyanate in 1,4-dioxane, followed by isolation of byproducts like ammonium chloride . Purity is verified through elemental analysis (e.g., C 46.28%, H 1.62%, N 13.40%) and spectroscopic techniques .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Key techniques include:
- IR spectroscopy : Peaks at 1991 cm⁻¹ (N=C=S stretch) and 1723 cm⁻¹ (C=O stretch) confirm functional groups .
- Mass spectrometry : A molecular ion peak at m/z 206 (M⁺, 15%) and fragment ions at m/z 149 (M⁺–NCS) and 75 (phenyl group) provide structural insights .
- NMR : While not explicitly reported for this compound, analogous isothiocyanates (e.g., benzoyl derivatives) are characterized via ¹H and ¹³C NMR to assign aromatic and thiocarbonyl signals .
Q. How should this compound be stored to maintain stability, and what degradation products are observed?
Storage at 0–6°C is recommended to prevent thermal decomposition . Isothiocyanates generally hydrolyze to thioureas or form disulfides under humid conditions. Regular monitoring via TLC or HPLC is advised to detect degradation, particularly if the compound exhibits unexpected reactivity in downstream reactions .
Advanced Research Questions
Q. How can contradictions in reported melting points or spectral data for this compound be resolved?
Discrepancies (e.g., mp 94–95°C vs. 95–96°C) may arise from polymorphic forms or impurities. Reproduce synthesis under strictly controlled conditions (e.g., solvent purity, cooling rate) and cross-validate with differential scanning calorimetry (DSC) . Compare IR and MS data with literature to identify batch-specific anomalies .
Q. What strategies optimize the reactivity of this compound in thiourea conjugation reactions with amines?
The isothiocyanate group reacts with primary amines under mild conditions (room temperature, aprotic solvents). For sterically hindered amines, use polar solvents (e.g., DMF) and extended reaction times (12–24 hours). Monitor reaction progress via FTIR to track the disappearance of the N=C=S peak at 1991 cm⁻¹ .
Q. How can computational modeling (e.g., Gibbs free energy calculations) predict reaction pathways involving this compound?
Density functional theory (DFT) can model transition states for nucleophilic attacks on the isothiocyanate group. For example, calculate activation energies for reactions with amines vs. thiols to predict selectivity. Experimental validation via GC-MS or HPLC can correlate theoretical predictions with observed product ratios .
Q. What role does the nitro group play in modulating the electronic properties and reactivity of this compound?
The electron-withdrawing nitro group enhances the electrophilicity of the isothiocyanate carbon, accelerating reactions with nucleophiles like amines. UV-Vis spectroscopy and Hammett substituent constants (σ⁺) can quantify this effect. Compare reactivity with non-nitro analogs (e.g., benzoyl isothiocyanate) to isolate electronic contributions .
Methodological Guidance
- Contradiction Analysis : When conflicting data arise, replicate experiments using protocols from primary sources (e.g., TCCA/triphenylphosphine ratios in ). Use high-purity reagents and document lot-specific variations .
- Experimental Design : For conjugation studies, include controls (e.g., amine-free reactions) to distinguish non-specific binding. For stability tests, simulate accelerated degradation (e.g., elevated temperature/humidity) to identify storage vulnerabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
